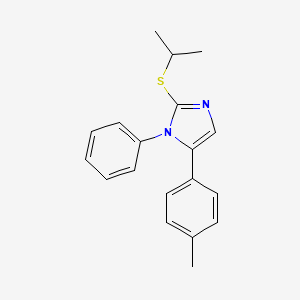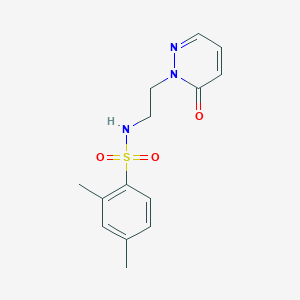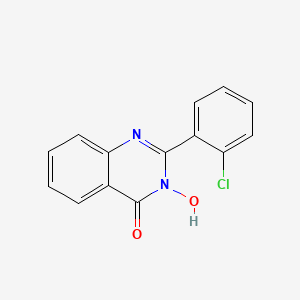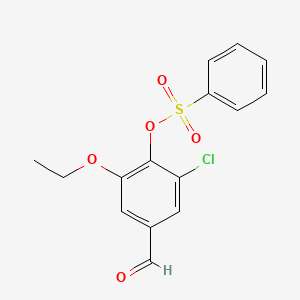
(E)-1-ethyl-N-(4-(phenyldiazenyl)phenyl)-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a diazenyl compound, which means it contains a diazenyl functional group (-N=N-). This group is often found in azo dyes, which are used for their vivid and various colors .
Synthesis Analysis
While specific synthesis methods for this compound are not available, diazenyl compounds are often synthesized through azo coupling reactions . This involves the reaction of a diazonium compound with another aromatic compound .Molecular Structure Analysis
The molecular structure of similar compounds suggests that this compound likely has a complex structure with multiple rings . The exact structure would need to be determined through techniques such as NMR spectroscopy .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the diazenyl group and the other functional groups present. For example, it might exhibit strong absorption in the visible region of the spectrum if it behaves like an azo dye .科学的研究の応用
Chemosensors
A study by Aysha et al. (2021) describes the synthesis of a colorimetric chemosensor based on a hybrid azo-pyrazole/pyrrolinone ester hydrazone dye. This sensor exhibits selectivity for metal cations like Co²⁺, Zn²⁺, and Cu²⁺ at different pH levels, showcasing its utility in detecting these ions with high sensitivity. The sensor's structural characteristics were confirmed using various spectroscopic methods, demonstrating its potential for environmental monitoring and analytical chemistry applications (Aysha et al., 2021).
Anticancer Agents
The synthesis and biological evaluation of novel pyrazolopyrimidine derivatives as anticancer and anti-5-lipoxygenase agents were explored by Rahmouni et al. (2016). These compounds were tested against HCT-116 and MCF-7 cancer cell lines, showing significant cytotoxic and 5-lipoxygenase inhibition activities. The study provides a basis for further exploration of pyrazole derivatives in cancer therapy and inflammation-related disorders (Rahmouni et al., 2016).
Agrochemicals
Zhao et al. (2017) investigated a series of fluorine-containing pyrazole carboxamide derivatives for their fungicidal and nematocidal activities. While these compounds exhibited weak fungicidal activity, some showed significant nematocidal activity against Meloidogyne incognita, highlighting their potential as novel agrochemical agents for nematode pest management (Zhao et al., 2017).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-ethyl-N-(4-phenyldiazenylphenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O/c1-2-23-13-12-17(22-23)18(24)19-14-8-10-16(11-9-14)21-20-15-6-4-3-5-7-15/h3-13H,2H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCLNHWATCBWTGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301040498 |
Source


|
| Record name | 1H-Pyrazole-3-carboxamide, 1-ethyl-N-[4-(2-phenyldiazenyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301040498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173355-99-1 |
Source


|
| Record name | 1H-Pyrazole-3-carboxamide, 1-ethyl-N-[4-(2-phenyldiazenyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301040498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![cyclopropyl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2855764.png)

![1-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-N-(2-morpholinoethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2855766.png)

![methyl 2-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide](/img/structure/B2855769.png)


![2-(1H-benzo[d]imidazol-1-yl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide](/img/structure/B2855773.png)
![5,6-Dihydro-4H-pyrrolo[1,2-c][1,2,3]oxadiazol-7-ium-3-olate](/img/structure/B2855774.png)


![(1S,2S,3R,5S,6R)-9-Oxatricyclo[4.2.1.02,5]nonan-3-ol](/img/structure/B2855778.png)
![2,3,4-Trimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2855782.png)
![8-(3,4-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2855784.png)
